

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Compound Name: *Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate*

Cat. No.: *B164679*

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate** (CAS: 129332-45-2)

Executive Summary

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized heterocyclic compound belonging to the polysubstituted thiophene class. Its molecular structure, featuring multiple reactive sites—an amine, a nitrile, an ester, and a methylthio group—positions it as a valuable and versatile building block for combinatorial chemistry and targeted synthesis in drug discovery. While specific, large-scale applications of this exact molecule are not broadly documented in mainstream literature, its architecture is emblematic of scaffolds used in the development of therapeutic agents. This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of its physicochemical properties, plausible synthetic strategies based on established thiophene chemistry, quality control protocols, and its inferred potential in medicinal chemistry.

Physicochemical and Structural Characterization

Accurate characterization is the foundation of reproducible science. The key identifiers and properties of **Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate** are

summarized below.

Key Identifiers

Property	Value	Source
CAS Number	129332-45-2	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S ₂	[1]
Synonyms	3-Amino-4-cyano-5-(methylthio)-2-thiophenecarboxylic acid methyl ester; Methyl 3-azanyl-4-cyano-5-methylsulfanyl-thiophene-2-carboxylate	[3]
MDL Number	MFCD00052752	[1]

Core Physicochemical Properties

Property	Value	Source
Molecular Weight	228.29 g/mol	[1]
Purity	Typically ≥95-97%	[1] [2]
Appearance	Solid (form may vary)	N/A

The Strategic Importance of Polysubstituted Thiophenes in Medicinal Chemistry

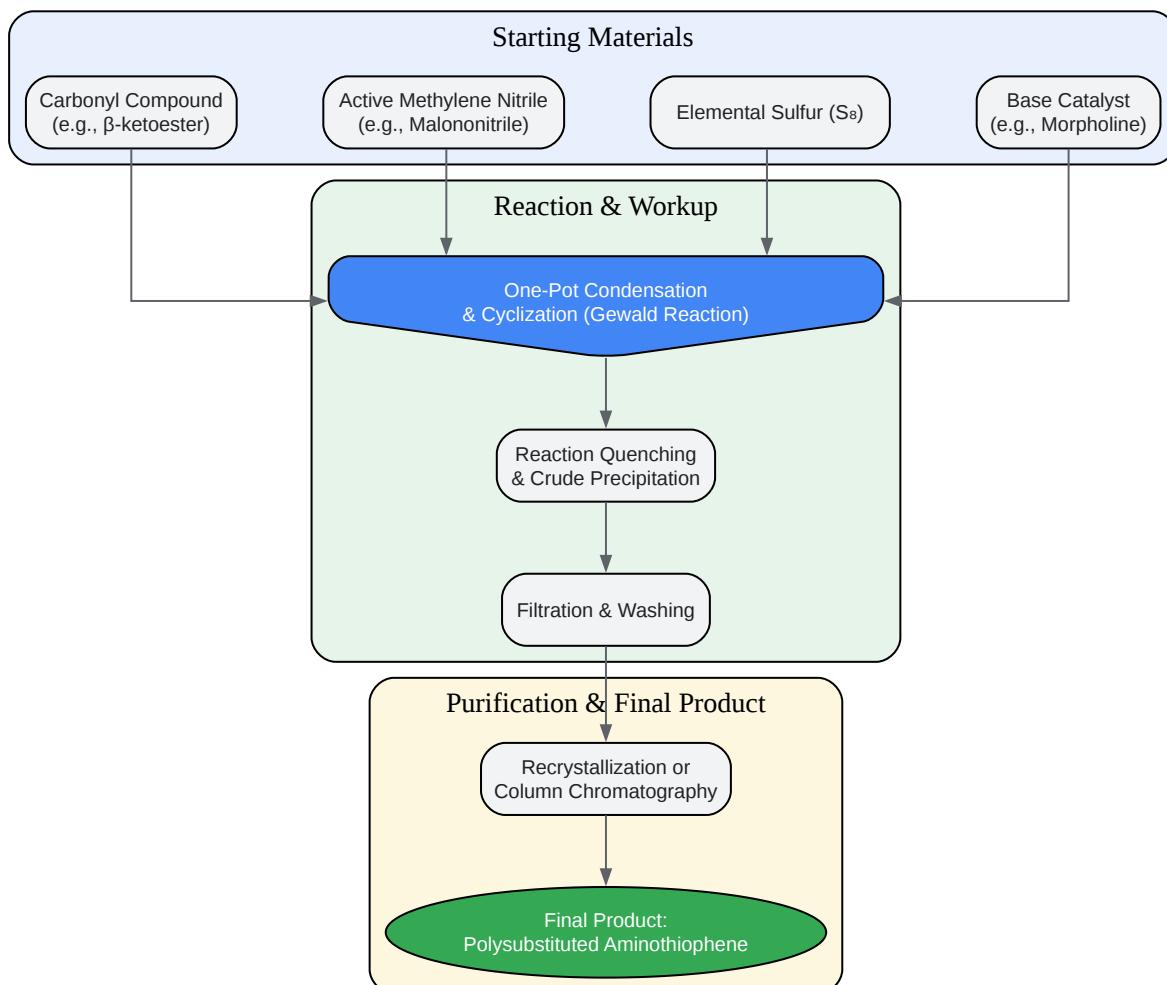
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to a benzene ring allows it to act as a bioisostere, potentially improving properties like metabolic stability or target affinity. The true value of intermediates like **Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate** lies in the synthetic versatility afforded by their dense functionalization.

For instance, the related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[\[4\]](#) This

underscores the pharmaceutical relevance of the aminothiophene core. Similarly, other complex thiophenes serve as precursors for drugs like Strontium Ranelate, used to treat osteoporosis, highlighting the pathway from a simple heterocyclic building block to a complex therapeutic agent.^[5] The subject of this guide, with its additional cyano and methylthio groups, offers an even richer platform for generating diverse molecular libraries aimed at a wide array of biological targets.

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis protocol for CAS 129332-45-2 is not readily available in the searched literature, its structure strongly suggests a synthesis based on the Gewald aminothiophene reaction. This well-established, multi-component reaction is a cornerstone of thiophene chemistry.


Causality Behind the Method: The Gewald reaction is favored for its efficiency, typically involving the condensation of a carbonyl compound with an active methylene nitrile, followed by the addition of elemental sulfur and a base. This one-pot approach is highly convergent, allowing for the rapid assembly of the densely functionalized thiophene ring from simple, commercially available starting materials.

A plausible set of starting materials for this specific molecule would include:

- Methyl acetoacetate (as the carbonyl component, which will ultimately form the ester).
- Malononitrile (as the active methylene nitrile).
- Elemental Sulfur.
- Carbon disulfide (to install the thio-functionality, which is then methylated).
- A methylating agent (e.g., methyl iodide).
- A base (e.g., morpholine or triethylamine) to catalyze the reaction.

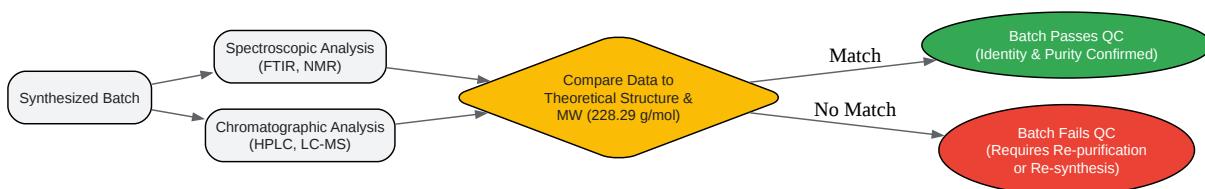
Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of a Gewald-type synthesis for creating functionalized aminothiophenes.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for Gewald amino thiophene synthesis.

Quality Control and Structural Verification


Ensuring the identity and purity of a synthesized compound is non-negotiable. A self-validating quality control (QC) protocol is essential for any research or development application.

Recommended QC Protocol

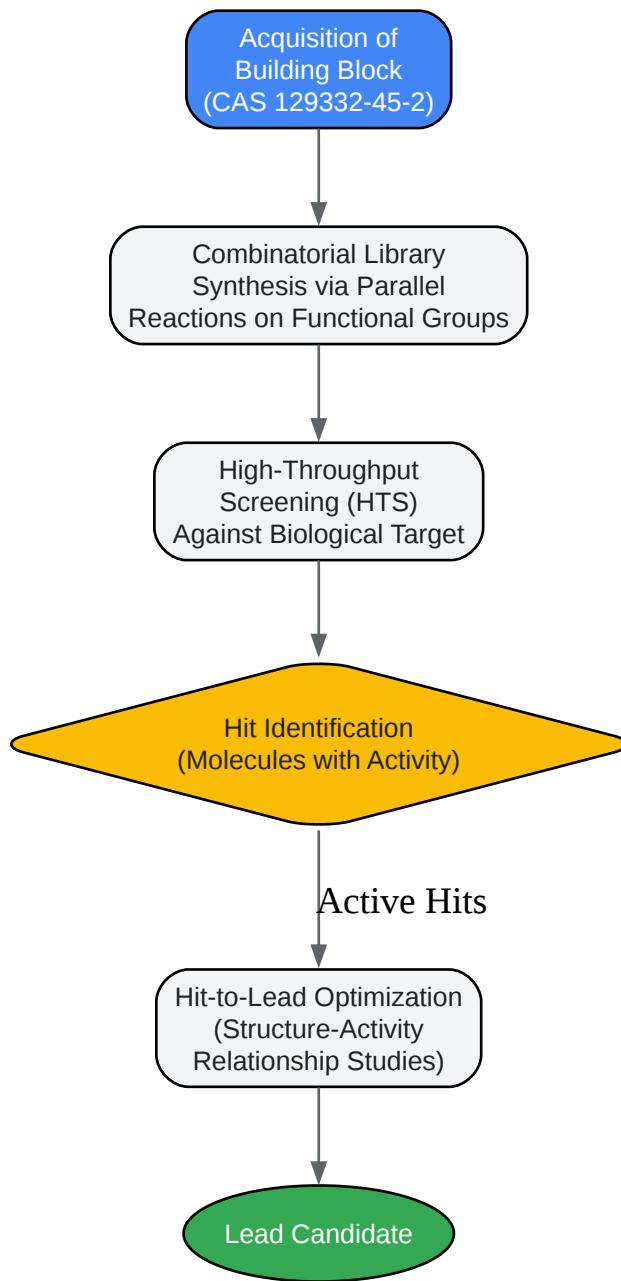
A robust QC workflow should be implemented to confirm the structural integrity and purity of each synthesized batch.

- Visual Inspection: Assess the physical appearance (color, crystallinity) of the final product.
- Melting Point Analysis: Determine the melting point range and compare it to reference values, if available. A sharp melting point is indicative of high purity.
- Spectroscopic Confirmation (FTIR): Acquire an Infrared spectrum to confirm the presence of key functional groups (e.g., N-H stretches for the amine, C≡N stretch for the nitrile, C=O stretch for the ester).
- Structural Elucidation (^1H and ^{13}C NMR): Nuclear Magnetic Resonance spectroscopy is critical for confirming the precise molecular structure, including the substitution pattern on the thiophene ring.
- Purity Assessment (HPLC/LC-MS): High-Performance Liquid Chromatography is used to determine the purity of the compound. Coupling this with Mass Spectrometry (LC-MS) confirms that the major peak corresponds to the correct molecular weight (228.29 g/mol).

QC Validation Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A self-validating Quality Control (QC) workflow.


Inferred Applications in Drug Discovery

The title compound is a quintessential example of a heterocyclic building block. Its value is not as an end-product, but as a versatile starting point for creating libraries of more complex molecules for high-throughput screening.

Rationale for Its Utility:

- Amino Group: Serves as a key nucleophile or a point for amide bond formation, allowing for the attachment of various side chains.
- Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification pathways.
- Ester Group: Can be saponified to a carboxylic acid for further coupling reactions or serve as a handle for modifying solubility and cell permeability.
- Methylthio Group: Can be displaced or oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and modulate the electronic properties of the ring.

Logical Flow in a Drug Discovery Pipeline

[Click to download full resolution via product page](#)

Caption: Use of a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Based on available Safety Data Sheet (SDS) information, proper laboratory hygiene and safety protocols are required when handling this compound.[6]

- Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust and prevent contact with skin and eyes. [6] Wash hands thoroughly after handling.[6]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
- First Aid (IF INHALED): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
- First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation persists, call a physician.[6]
- First Aid (IF IN EYES): Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 2. CAS RN 129332-45-2 | Fisher Scientific [fishersci.ca]
- 3. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate... [cymitquimica.com]
- 4. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 5. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b164679#methyl-3-amino-4-cyano-5-methylthio-thiophene-2-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com